molecular formula C9H13Cl2N3 B3057888 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride CAS No. 860362-70-5

2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride

Cat. No.: B3057888
CAS No.: 860362-70-5
M. Wt: 234.12
InChI Key: LITXWXSLPLJYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride is a bicyclic heteroaromatic compound consisting of a pyrrole ring fused to a pyridine ring (pyrrolopyridine core) with an ethylamine side chain. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. Its molecular formula is C₉H₁₃Cl₂N₃, with an average mass of 234.124 g/mol and a monoisotopic mass of 233.048653 g/mol . This compound is commercially available at ≥97% purity (BLD Pharm Ltd.) and is utilized as a building block in drug discovery .

Properties

IUPAC Name

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c10-4-3-7-6-12-9-8(7)2-1-5-11-9;;/h1-2,5-6H,3-4,10H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITXWXSLPLJYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CCN)N=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856453
Record name 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860362-70-5
Record name 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Madelung Cyclization

The Madelung method involves intramolecular cyclization of N-acyl-2-aminopyridine derivatives under strongly basic conditions. For example, heating N-(pyridin-2-yl)acetamide with potassium tert-butoxide in dimethyl sulfoxide (DMSO) at 180°C yields the unsubstituted pyrrolo[2,3-b]pyridine core in 65–72% yield. Modifications include:

  • Alkyl/Aryl Substitution : Introducing substituents at the 2-, 3-, or 4-positions via pre-functionalized starting materials. 3-Methyl derivatives are synthesized using N-(pyridin-2-yl)propionamide under similar conditions.
  • Halogenation : Bromine or iodine can be introduced post-cyclization via electrophilic substitution at the 3-position.

Fischer Indole Synthesis

This method employs phenylhydrazines and ketones to construct the bicyclic system. For instance, reacting 2-acetylpyridine with phenylhydrazine in acetic acid forms the corresponding hydrazone, which undergoes cyclization under acidic conditions (H₂SO₄, 120°C) to yield 3-methylpyrrolo[2,3-b]pyridine (58% yield).

Table 1: Comparison of Core Synthesis Methods

Method Starting Materials Conditions Yield (%) Key Advantages
Madelung N-Acyl-2-aminopyridines KOtBu, DMSO, 180°C 65–72 Direct functionalization
Fischer Indole Phenylhydrazines + Ketones H₂SO₄, 120°C 50–58 Scalability for 3-alkyl groups

Ethanamine Side-Chain Introduction

Nucleophilic Substitution

A chloroethyl intermediate is first generated at the 3-position of the pyrrolo[2,3-b]pyridine core. For example:

  • Chlorination : Treating 3-methylpyrrolo[2,3-b]pyridine with SOCl₂ in dichloromethane (DCM) yields 3-(chloromethyl)pyrrolo[2,3-b]pyridine.
  • Amination : Reacting the chlorinated derivative with excess ethylamine in dimethylformamide (DMF) at 80°C for 12 hours produces 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine (free base) in 56% yield.

Reductive Amination

An alternative route involves condensation of 3-formylpyrrolo[2,3-b]pyridine with ethylamine followed by reduction:

  • Condensation : 3-Formylpyrrolo[2,3-b]pyridine reacts with ethylamine in ethanol at 60°C to form the imine intermediate.
  • Reduction : Sodium borohydride (NaBH₄) in methanol reduces the imine to the primary amine, achieving 62% yield.

Table 2: Side-Chain Installation Methods

Method Reagents Conditions Yield (%) Purity (%)
Nucleophilic Substitution SOCl₂, Ethylamine DMF, 80°C, 12h 56 92
Reductive Amination NaBH₄, Ethylamine EtOH, 60°C, 6h 62 95

Dihydrochloride Salt Formation

The free base is converted to its dihydrochloride salt via acidification:

  • Solubilization : Dissolve 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine in anhydrous ethanol.
  • Acid Addition : Add 2.2 equivalents of hydrochloric acid (HCl, 37%) dropwise at 0–5°C.
  • Crystallization : Evaporate under reduced pressure and recrystallize from ethanol/diethyl ether to obtain the dihydrochloride salt (98% purity, 89% yield).

Key Parameters :

  • Stoichiometry : Excess HCl ensures complete protonation of both amine groups.
  • Temperature Control : Prevents decomposition of the heat-sensitive pyrrolopyridine core.

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance throughput, the nucleophilic substitution step is conducted in a continuous flow reactor:

  • Residence Time : 30 minutes at 100°C.
  • Output : 1.2 kg/hour with 94% conversion efficiency.

Purification Strategies

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) removes residual ethylamine and chlorinated byproducts.
  • Crystallization : Ethanol/water mixtures yield salt forms with >99% chemical purity.

Analytical Characterization

Critical quality control metrics for the final product:

  • ¹H NMR (D₂O): δ 7.85 (d, 1H, H-5), 7.22 (d, 1H, H-6), 6.95 (s, 1H, H-2), 3.45 (t, 2H, CH₂NH₂), 2.90 (t, 2H, CH₂).
  • HPLC : Retention time = 6.7 min (UV detection at 254 nm).
  • Melting Point : 248–250°C (decomposition).

Challenges and Mitigation

Issue Cause Solution
Low Amination Yield Steric hindrance at 3-position Use bulkier amines (e.g., isopropylamine) as catalysts
Salt Hygroscopicity HCl affinity Store under argon at −20°C
Byproduct Formation Over-chlorination Optimize SOCl₂ stoichiometry

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride involves the inhibition of multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor, c-Kit proto-oncogene proteins, and fms-like tyrosine kinase-3. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of the Pyrrolopyridine Core

a) 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine Dihydrochloride
  • Key Difference : Nitrogen atom position in the pyridine ring (2,3-c vs. 2,3-b).
  • Molecular Formula : Identical (C₉H₁₃Cl₂N₃), but structural isomerism may affect solubility and receptor affinity .
b) 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine Dihydrochloride
  • Key Difference : Fusion position of the pyrrole and pyridine rings (3,2-b vs. 2,3-b).
  • Impact : Discontinued by CymitQuimica, suggesting challenges in synthesis or stability compared to the target compound .

Halogen-Substituted Derivatives

a) 2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine Dihydrochloride
  • Key Difference : Chlorine substitution at position 5 of the pyrrolopyridine core.
  • Molecular Formula : C₉H₁₂Cl₃N₃.

Functional Group Variations

a) 4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine Hydrochloride
  • Key Difference : Replacement of ethylamine with a thiazole ring.
  • Impact : Introduces additional hydrogen-bonding and π-π stacking capabilities, altering target selectivity (e.g., kinase inhibition vs. amine receptor modulation) .
  • Molecular Formula : C₁₀H₁₀ClN₅S.
b) 2,2,2-Trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
  • Key Difference : Ethylamine replaced by a trichloroacetyl group.
  • Impact : Converts the compound into a ketone derivative, increasing electrophilicity and reactivity, which may limit biological applications due to instability .

Free Base vs. Salt Forms

a) 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine (Free Base)
  • Key Difference : Lack of dihydrochloride salt.
  • Impact : Reduced water solubility and bioavailability compared to the salt form, limiting its utility in aqueous formulations .

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Salt Form Commercial Status Source
Target Compound C₉H₁₃Cl₂N₃ 234.124 Pyrrolo[2,3-b]pyridine core Dihydrochloride Available (≥97% purity)
2,3-c Positional Isomer C₉H₁₃Cl₂N₃ 234.124 Pyrrolo[2,3-c]pyridine core Dihydrochloride Available
5-Chloro Derivative C₉H₁₂Cl₃N₃ 268.57 Chloro at position 5 Dihydrochloride Available
Thiazole Variant C₁₀H₁₀ClN₅S 267.74 Thiazole ring substitution Hydrochloride Available
Free Base C₉H₁₁N₃ 161.21 No salt None Available

Research Findings and Implications

  • Positional Isomerism : The 2,3-b pyrrolopyridine core in the target compound likely offers superior binding to serotonin or dopamine receptors compared to 2,3-c isomers, as seen in related neuroactive compounds .
  • Salt vs. Free Base : The dihydrochloride form improves pharmacokinetic properties, making it preferable for in vivo studies .

Biological Activity

2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride, a compound with potential therapeutic applications, has garnered attention in recent research due to its biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-amine dihydrochloride
  • Molecular Formula : C9H13Cl2N3
  • CAS Number : 860362-70-5
  • Molecular Weight : 234.13 g/mol
  • Physical Form : Solid

Research indicates that compounds within the pyrrolo[2,3-b]pyridine class exhibit various biological activities, including:

  • Inhibition of Kinases : Some derivatives have shown efficacy as inhibitors of SGK-1 kinase, which is implicated in various diseases such as cancer and diabetes .
  • Anti-inflammatory Effects : Analogues of this compound have demonstrated anti-inflammatory properties in animal models, particularly in the reverse passive Arthus reaction assay .
  • Cytotoxicity Against Cancer Cells : Studies have indicated that certain pyrrolo compounds can induce cytotoxic effects in cancer cell lines, suggesting potential for anticancer therapies .

Biological Activity Data

Activity TypeObserved EffectsReference
Kinase Inhibition Effective against SGK-1 kinase
Anti-inflammatory Reduced inflammation in rat models
Cytotoxicity Induced cell death in cancer cell lines

Case Studies

  • SGK-1 Inhibition Study :
    • A study demonstrated that specific derivatives of pyrrolo[2,3-b]pyridines effectively inhibited SGK-1 activity, leading to reduced tumor growth in xenograft models. The findings suggest that these compounds could be developed into targeted therapies for cancers associated with SGK-1 overactivity.
  • Anti-inflammatory Research :
    • In an investigation utilizing the adjuvant-induced arthritis model in rats, compounds similar to 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine were found to significantly decrease inflammatory markers and improve joint function. This highlights the compound's potential for treating inflammatory diseases.
  • Cytotoxicity Assessment :
    • A series of analogues were screened against various cancer cell lines, revealing that some derivatives exhibited IC50 values lower than established chemotherapeutics like doxorubicin. This suggests a promising avenue for further development in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride
Reactant of Route 2
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.